L-tryptophan

Catalog No.
S546014
CAS No.
73-22-3
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-tryptophan

CAS Number

73-22-3

Product Name

L-tryptophan

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1

InChI Key

QIVBCDIJIAJPQS-VIFPVBQESA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether
Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C
Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides.
13.4 mg/mL at 25 °C

Synonyms

Ardeydorm, Ardeytropin, L Tryptophan, L Tryptophan ratiopharm, L-Tryptophan, L-Tryptophan-ratiopharm, Levotryptophan, Lyphan, Naturruhe, Optimax, PMS Tryptophan, PMS-Tryptophan, ratio Tryptophan, ratio-Tryptophan, Trofan, Tryptacin, Tryptan, Tryptophan, Tryptophan Metabolism Alterations

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N

Description

The exact mass of the compound Tryptophan is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)13400 mg/l (at 25 °c)0.07 mslightly soluble in acetic acid, ethanol; insoluble in ethyl ethersolubility in water: 0.23 g/l at 0 °c, 11.4 g/l at 25 °c, 17.1 g/l at 50 °c, 27.95 g/l at 75 °c, 49.9 g/l at 100 °csoluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides.13.4 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757373. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor to Neurotransmitters and Signaling Molecules

  • Serotonin Synthesis

    Tryptophan is the sole precursor to serotonin, a neurotransmitter crucial for mood, sleep regulation, appetite, and learning ). Research investigates how manipulating tryptophan levels affects serotonin production and its downstream effects on behavior and cognition L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications: .

  • Melatonin Production

    Tryptophan is converted to melatonin, a hormone regulating sleep-wake cycles ). Studies explore how dietary tryptophan or supplementation influences melatonin synthesis and sleep patterns.

Nutritional Research

  • Dietary Importance

    As an essential amino acid, tryptophan cannot be synthesized by the body and must be obtained through diet. Research focuses on the optimal dietary intake of tryptophan for various age groups and health conditions Analysis, Nutrition, and Health Benefits of Tryptophan: ).

  • Protein Quality Assessment

    Tryptophan content is a factor in determining protein quality. Research explores how food protein sources compare in terms of tryptophan availability and its impact on overall protein utilization Analysis, Nutrition, and Health Benefits of Tryptophan: ).

Agricultural Applications

  • Plant Growth Enhancement

    Studies investigate the application of exogenous tryptophan, meaning tryptophan applied from an external source, to improve plant growth and crop yield. Tryptophan acts as a precursor to auxin, a plant growth hormone Perspectives of Using L-Tryptophan for Improving Productivity of Agricultural Crops: A Review: .

  • Biofortification

    Research explores the possibility of fortifying crops with tryptophan to address potential deficiencies and improve nutritional value Analysis, Nutrition, and Health Benefits of Tryptophan: ).

L-Tryptophan is an essential α-amino acid characterized by its indole side chain, which distinguishes it from other amino acids. It plays a critical role in protein synthesis and serves as a precursor for several biologically significant compounds, including the neurotransmitter serotonin and the hormone melatonin. The structural formula of L-Tryptophan is C₁₁H₁₂N₂O₂, and it contains both an α-amino group and an α-carboxylic acid group, making it a polar molecule with unique reactivity properties due to its aromatic indole structure .

Tryptophan's mechanism of action revolves around its conversion to serotonin and melatonin.

  • Serotonin production: Tryptophan competes with other large neutral amino acids for transport across the blood-brain barrier. Once inside the brain, it is converted to serotonin through the aforementioned enzymatic steps. Serotonin then interacts with various receptors, influencing mood, sleep, and appetite.
  • Melatonin production: Serotonin is further converted to N-acetylserotonin and then melatonin in the pineal gland. Melatonin regulates the sleep-wake cycle by binding to melatonin receptors throughout the body.
, primarily through enzymatic pathways in biological systems. The most notable reactions include:

  • Hydroxylation to 5-Hydroxytryptophan: Catalyzed by tryptophan hydroxylase, this reaction is the first step in serotonin synthesis .
  • Decarboxylation to Serotonin: Following hydroxylation, 5-hydroxytryptophan is decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin .
  • Kynurenine Pathway: L-Tryptophan can be metabolized via the kynurenine pathway, leading to the formation of kynurenine and other metabolites like kynurenic acid and quinolinic acid, which are involved in various physiological processes .

The oxidative degradation of L-Tryptophan can produce reactive intermediates that lead to various degradation products, influenced by factors such as light and reactive oxygen species .

L-Tryptophan exhibits several biological activities:

  • Neurotransmitter Precursor: It is crucial for serotonin production, which regulates mood, sleep, and appetite. Low levels of serotonin are linked to mood disorders such as depression .
  • Melatonin Synthesis: L-Tryptophan is also a precursor for melatonin, which regulates circadian rhythms and sleep patterns .
  • Immune Modulation: Metabolites from the kynurenine pathway play roles in immune response regulation and may influence neuroinflammatory conditions .

L-Tryptophan has diverse applications:

  • Nutritional Supplements: Often marketed for improving mood and sleep quality due to its role in serotonin synthesis .
  • Pharmaceuticals: Used in formulations aimed at treating depression and sleep disorders.
  • Animal Feed: Supplemented in livestock diets to improve growth and feed efficiency .

Research has shown that L-Tryptophan interacts with various biological systems:

  • Serotonergic System: Increased dietary intake can elevate serotonin levels, impacting mood and behavior.
  • Drug Interactions: L-Tryptophan may interact with antidepressants (e.g., selective serotonin reuptake inhibitors) leading to enhanced serotonergic effects, which necessitates careful monitoring during co-administration .

Several compounds share structural or functional similarities with L-Tryptophan. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-HydroxytryptophanHydroxylated form of L-TryptophanDirect precursor to serotonin
SerotoninIndole structure with additional hydroxyl groupsNeurotransmitter involved in mood regulation
MelatoninIndole structure with acetyl groupRegulates sleep-wake cycles
KynurenineProduct of tryptophan metabolismInvolved in immune response
TryptamineDecarboxylated derivative of tryptophanTrace amine with psychoactive properties

L-Tryptophan's uniqueness lies in its essential status for humans and its dual role as both a protein constituent and a precursor for vital neurotransmitters and hormones . Its metabolic pathways also highlight its importance in maintaining homeostasis within biological systems.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992)
Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

Leaflets or plates from dilute alcohol
White to slightly yellowish-white ... crystals or crystalline powde

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Taste

FLAT TASTE
Slightly bitte

LogP

-1.06
-1.05 (LogP)
log Kow = -1.06
-1.06

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Appearance

Solid powder

Melting Point

554 to 558 °F (Decomposes) (NTP, 1992)
282 °C (decomposes)
230 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8DUH1N11BX

Related CAS

27813-82-7

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tryptophan may be useful in increasing serotonin production, promoting healthy sleep, managing depression by enhancing mental and emotional well-being, managing pain tolerance, and managing weight.

Therapeutic Uses

Tryptophan is a precursor of serotonin. Because CNS depletion of serotonin is considered to be involved in depression, tryptophan has been used in its treatment. Although it has been given alone, evidence of effectiveness is scant and tryptophan has generally been used as adjunctive therapy in depression. It has sometimes been given with pyridoxine and ascorbic acid, which are involved in its metabolism to serotonin
/EXPTL USE/: Inhibition of Walker 256 intramuscular carcinoma in rats by admin of l-tryptophan.
(L)-Tryptophan decreases sleep latency and slightly increases sleeping time without altering qualitative characteristics of polygraphic patterns during sleep in normal subjects. In insomniac patients, it increases sleeping time and decreases both sleep latency and number of awakenings.
Beneficial effects were observed when L-tryptophan was administered to 2 patients with myoclonus. In each case suspension of methylcellulose and water containing 1 g of (L)-tryptophan/15 mL was prepared and administered orally at a level of 10 g daily in 5 divided doses.
For more Therapeutic Uses (Complete) data for (L)-Tryptophan (11 total), please visit the HSDB record page.

Pharmacology

Tryptophan is critical for the production of the body's proteins, enzymes and muscle tissue. It is also essential for the production of niacin, the synthesis of the neurotransmitter serotonin and melatonin. Tryptophan supplements can be used as natural relaxants to help relieve insomnia. Tryptophan can also reduce anxiety and depression and has been shown to reduce the intensity of migraine headaches. Other promising indications include the relief of chronic pain, reduction of impulsivity or mania and the treatment of obsessive or compulsive disorders. Tryptophan also appears to help the immune system and can reduce the risk of cardiac spasms. Tryptophan deficiencies may lead to coronary artery spasms. Tryptophan is used as an essential nutrient in infant formulas and intravenous feeding. Tryptophan is marketed as a prescription drug (Tryptan) for those who do not seem to respond well to conventional antidepressants. It may also be used to treat those afflicted with seasonal affective disorder (a winter-onset depression). Tryptopan serves as the precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and melatonin (N-acetyl-5-methoxytryptamine).
Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX02 - Tryptophan

Mechanism of Action

A number of important side reactions occur during the catabolism of tryptophan on the pathway to acetoacetate. The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring. The latter enzyme is highly inducible, its concentration rising almost 10-fold on a diet high in tryptophan. Kynurenine is the first key branch point intermediate in the pathway. Kynurenine undergoes deamniation in a standard transamination reaction yielding kynurenic acid. Kynurenic acid and metabolites have been shown to act as antiexcitotoxics and anticonvulsives. A second side branch reaction produces anthranilic acid plus alanine. Another equivalent of alanine is produced further along the main catabolic pathway, and it is the production of these alanine residues that allows tryptophan to be classified among the glucogenic and ketogenic amino acids. The second important branch point converts kynurenine into 2-amino-3-carboxymuconic semialdehyde, which has two fates. The main flow of carbon elements from this intermediate is to glutarate. An important side reaction in liver is a transamination and several rearrangements to produce limited amounts of nicotinic acid, which leads to production of a small amount of NAD+ and NADP+.
Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats.
L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.
For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Vapor Pressure

2.1X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

27813-82-7
73-22-3
54-12-6

Absorption Distribution and Excretion

(L)-Tryptophan with plant oils in soft gelatin capsules permitted lower dosage than with usual dosage form. Max of free tryptophan in serum was achieved in 1st hr whereas 4-5 times as much would be required with tablets or hard gelatin capsules.
Absorption and Fate. Tryptophan is readily absorbed from the gastro-intestinal tract. Tryptophan is extensively bound to serum albumin. It is metabolized to serotonin and other metabolites, incl kynurenine derivatives, and excreted in the urine. Pyridoxine and ascorbic acid appear to be concerned in its metabolism.
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Tryptophan (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
In Hartnup disease ... tryptophane appear/s/ in urine due to defective renal and intestinal absorption of tryptophane ... It is an intermediary metabolite in the synthesis of serotonin (5-hydroxytryptamine) and 5-hydroxyindole acetic acid (HIAA).
Patients with bladder cancer excreted significantly more kynurenic acid, acetylkynurenine, kynurenine, and 3-hydroxykynurenine after ingesting a loading dose of L-tryptophan than did control subjects with no known disease.
Tryptophan is metabolized in the liver by tryptophan pyrrolase and tryptophan hydroxylase. Metabolites include hydroxytryptophan, which is then converted to serotonin, and kynurenine derivatives. Some tryptophan is converted to nicotinic acid and nicotinamide. Pyridoxine and ascorbic acid are cofactors in the decarboxylation and hydroxylation, respectively, of tryptophan; pyridoxine apparently prevents the accumulation of the kynurenine metabolites.
Yields indole-3-pyruvic acid in man ... and in rats; yields tryptamine in guinea pigs. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Tryptophan (21 total), please visit the HSDB record page.

Associated Chemicals

Tryptophan (D);153-94-6
Tryptophan (DL); 54-12-6

Wikipedia

Tryptophan
�-Carbon_nitride

Drug Warnings

Since serotonin plays a role in inducing and maintaining sleep, l-tryptophan has been administered orally to increase brain levels of serotonin. Although a dose of 1 g significantly decreased sleep latency and total time awake without altering sleep patterns, the hypnotic action is observed only during the early part of the sleep cycle, is unpredictable, and is not characterized by a satisfactory dose-response relationship. Because the hypnotic action has not been confirmed in other studies, this use of l-tryptophan must be considered investigational and the drug is not recommended in routine clinical practice. In order to avoid central serotonergic toxicity, tryptophan should not be used in patients also receiving a monoamine oxidase inhibitor or the serotonin uptake inhibitor, fluoxetine (Prozac).
Tryptophan-containing products have been associated with the eosinophilia-myalgia syndrome. Other adverse effects that have been reported include nausea, headache, lightheadedness, and drowsiness.
An increased incidence of bladder tumours has been reported in mice given l-tryptophan orally as well as in cholesterol pellets embedded in the bladder lumen. However, there was no increase in tumour incidence when only high-dose, oral tryptophan was given.
Tryptophan has been associated with eosinophilia-myalgia syndrome; caution is advised in patients receiving the drug who develop some, but not all, of the symptoms of this syndrome. It should not be used in those with a history of eosinophilia-myalgia syndrome associated with tryptophan treatment.
For more Drug Warnings (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Biological Half Life

The biological half-life of tryptophan was reported to be 15.8 hr.

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Fermentation of natural or biologically available substances with Corynebacterium glutamicum; enzymatically from indole, pyruvic acid, and ammonia using microbial tryptophanase
Synthesis starting with beta-indolylaldehyde and hippuric acid; ... from hydantoin; alternate route starting with 3-indoleacetonitrile.

General Manufacturing Information

Tryptophan: ACTIVE
L-Tryptophan: ACTIVE
An essential amino acid for human development; precursor of serotonin.
60 mg of tryptophan is approx equiv to 1.0 mg of niacin. /Tryptophan/
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: tryptophan; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 988.15; Procedure: ion exchange chromatographic method; Analyte: tryptophan; Matrix: foods and food & feed ingredients; Detection Limit: not provided.
TECHNIQUE OF DOUBLE-BEAM FLUORESCENCE SPECTROPHOTOMETRY FOR DETERMINATION OF TRYPTOPHAN IN PROTEINS.
Determination of tryptophan in foods by isocratic reversed-phase HPLC.

Clinical Laboratory Methods

The plasma levels of 5-HT and its metabolites were determined by a HPLC system coupled with an amperometric detector. The HPLC system uses a reversed-phase column IRICA RP-18, with 4-hydroxyphenylacetic acid as internal std. The detection sensitivity of the HPLC system for 5-HTP, 5-HT, tryptophan, and 5-HIAA was 6.0, 7.1, 17.5, and 7.6 pg, resptively, with recovery rates of apprx 99% and intrassay relative standard deviations of <5%
An HPLC method for the determination of tryptophan and its metabolites in maternal and umbilical cord plasma is described. Chromatography was carried out on a column packed with 10 um IRICA RP-18 using as mobile phase a mixture of 0.1 M NaOAc, 0.1 M citric acid, 0.03 mM Na2EDTA, and 5-30% acetonitrile or 10-37% MeOH. Recovery range was99.0-100.7% for tryptophan and its metabolites. Interassay relative standard deviation was in the range of 1.5-5.7% for tryptophan and its metabolites. Detection limits were <150 pg/ml for 5-HTP, 177.5 pg/ml for 5-HT): 190 pg/ml for 5-HIAA, 437 pg/ml for tryptophan. The detection limits for 5-HT and 5-HIAA were sufficient for clinical determination of pregnancy. The method was applied to the determination of tryptophan and metabolites in maternal vein plasma and in umbilical artery and vein plasma.
A capillary electrophoresis method for separation and detection with time-of-flight mass spectrometry is described for tryptophan metabolites in the kynurenic pathway...
A liquid chromatographic-tandem mass spectrometric method measures 3-hydroxykynurenine and 3-hydroxyanthranilic acid in addition to tryptophan and kynurenine both intra- and extracellularly. After reversed phase HPLC separation, the compounds were detected in the MS positive multiple reaction monitoring mode...

Storage Conditions

Protect from light

Interactions

Acetylsalicylic acid reduced serum-protein binding of tryptophan in man, causing rise in free serum tryptophan. Changes in metabolic pattern also occurred, with increased urinary excretion of xanthurenic acid and 3-hydroxylkynurenine and decreased excretion of 3-hydroxyanthranilic acid.
Although tryptophan has been given to patients receiving MAOIs in the belief that clinical efficacy may be improved, it should be noted that the adverse effects may also be potentiated.
Use of tryptophan with drugs that inhibit the reuptake of serotonin may exacerbate the adverse effects of the latter and precipitate the serotonin syndrome.
There have been occasional reports of sexual disinhibition in patients taking tryptophan with phenothiazines or benzodiazepines.
For more Interactions (Complete) data for (L)-Tryptophan (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Ueda Y, Iwakura H, Bando M, Doi A, Ariyasu H, Inaba H, Morita S, Akamizu T. Differential role of GPR142 in tryptophan-mediated enhancement of insulin secretion in obese and lean mice. PLoS One. 2018 Jun 11;13(6):e0198762. doi: 10.1371/journal.pone.0198762. eCollection 2018. PubMed PMID: 29889885.
2: Badawy AA. Targeting tryptophan availability to tumors: the answer to immune escape? Immunol Cell Biol. 2018 Jun 10. doi: 10.1111/imcb.12168. [Epub ahead of print] PubMed PMID: 29888434.
3: Wu T, Xu J, Xie W, Yao Z, Yang H, Sun C, Li X. Pseudomonas aeruginosa L10: A Hydrocarbon-Degrading, Biosurfactant-Producing, and Plant-Growth-Promoting Endophytic Bacterium Isolated From a Reed (Phragmites australis). Front Microbiol. 2018 May 25;9:1087. doi: 10.3389/fmicb.2018.01087. eCollection 2018. PubMed PMID: 29887849; PubMed Central PMCID: PMC5980988.
4: Shima K, Kaeding N, Ogunsulire IM, Kaufhold I, Klinger M, Rupp J. Interferon-γ interferes with host cell metabolism during intracellular Chlamydia trachomatis infection. Cytokine. 2018 Jun 6. pii: S1043-4666(18)30237-0. doi: 10.1016/j.cyto.2018.05.039. [Epub ahead of print] PubMed PMID: 29885991.
5: Fuentes-Lemus E, Silva E, Barrias P, Aspee A, Escobar E, Lorentzen LG, Carroll L, Leinisch F, Davies MJ, López-Alarcón C. Aggregation of α- and β- caseins induced by peroxyl radicals involves secondary reactions of carbonyl compounds as well as di-tyrosine and di-tryptophan formation. Free Radic Biol Med. 2018 Jun 7. pii: S0891-5849(18)31009-8. doi: 10.1016/j.freeradbiomed.2018.06.005. [Epub ahead of print] PubMed PMID: 29885785.
6: Pal S, Aute R, Sarkar P, Bose S, Deshmukh MV, Chattopadhyay A. Constrained dynamics of the sole tryptophan in the third intracellular loop of the serotonin(1)(A) receptor. Biophys Chem. 2018 Jun 1;240:34-41. doi: 10.1016/j.bpc.2018.05.008. [Epub ahead of print] PubMed PMID: 29885563.
7: Sun SL, Yang WL, Fang WW, Zhao YX, Guo L, Dai YJ. The plant growth-promoting rhizobacterium Variovorax boronicumulans CGMCC 4969 regulates the level of indole-3-acetic acid synthesized from indole-3-acetonitrile. Appl Environ Microbiol. 2018 Jun 8. pii: AEM.00298-18. doi: 10.1128/AEM.00298-18. [Epub ahead of print] PubMed PMID: 29884755.
8: Yu E, Papandreou C, Ruiz-Canela M, Guasch-Ferre M, Clish CB, Dennis C, Liang L, Corella D, Fitó M, Razquin C, Lapetra J, Estruch R, Ros E, Cofán M, Arós F, Toledo E, Serra-Majem L, Sorlí JV, Hu FB, Martinez-Gonzalez MA, Salas-Salvado J. Association of Tryptophan Metabolites with Incident Type 2 Diabetes in the PREDIMED Trial: A Case-Cohort Study. Clin Chem. 2018 Jun 8. pii: clinchem.2018.288720. doi: 10.1373/clinchem.2018.288720. [Epub ahead of print] PubMed PMID: 29884676.
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